Cas no 688363-79-3 (2-(Benzyloxy)-1-bromo-3-nitrobenzene)

2-(Benzyloxy)-1-bromo-3-nitrobenzene is a brominated nitroaromatic compound featuring a benzyloxy substituent at the ortho position relative to the nitro group. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic systems through selective functionalization. The presence of both electron-withdrawing (nitro) and electron-donating (benzyloxy) groups enhances its reactivity in substitution and coupling reactions. Its well-defined reactivity profile allows for precise transformations in pharmaceutical and agrochemical applications. The compound’s stability under standard conditions ensures reliable handling and storage, while its high purity (>97%) supports consistent performance in synthetic workflows. Suitable for use in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
2-(Benzyloxy)-1-bromo-3-nitrobenzene structure
688363-79-3 structure
Product Name:2-(Benzyloxy)-1-bromo-3-nitrobenzene
CAS No:688363-79-3
MF:C13H10BrNO3
MW:308.12740278244
CID:1031025
PubChem ID:21873514
Update Time:2025-06-08

2-(Benzyloxy)-1-bromo-3-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzyloxy)-1-bromo-3-nitrobenzene
    • 1-bromo-3-nitro-2-phenylmethoxybenzene
    • F71290
    • GEO-04476
    • 2-benzyloxy-1-bromo-3-nitro-benzene
    • 1-bromo-3-nitro-2-[(phenylmethyl)oxy]benzene
    • DTXSID30619184
    • CS-0207722
    • BS-32699
    • AN-584/43417498
    • SCHEMBL1180288
    • IJAMXMAVDDCHHD-UHFFFAOYSA-N
    • FT-0712809
    • 688363-79-3
    • AKOS016844870
    • Benzene, 1-bromo-3-nitro-2-(phenylmethoxy)-
    • DA-27872
    • Inchi: 1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2
    • InChI Key: IJAMXMAVDDCHHD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1OCC1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 306.9844
  • Monoisotopic Mass: 306.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37

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Amadis Chemical Company Limited
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(CAS:688363-79-3)2-(Benzyloxy)-1-bromo-3-nitrobenzene
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Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:24
Price ($):375.0/593.0
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2-(Benzyloxy)-1-bromo-3-nitrobenzene Related Literature

Additional information on 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Introduction to 2-(Benzyloxy)-1-bromo-3-nitrobenzene (CAS No: 688363-79-3)

2-(Benzyloxy)-1-bromo-3-nitrobenzene, with the chemical identifier CAS No 688363-79-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its unique structural framework, combines a benzyloxy group with a bromo and nitro substituent on a benzene ring, making it a versatile intermediate in synthetic chemistry. The presence of these functional groups not only enhances its reactivity but also opens up diverse possibilities for further derivatization and application in various scientific domains.

The benzyloxy moiety, attached at the 2-position of the benzene ring, introduces a polar ether-like functionality, which can influence solubility and interaction with biological targets. Concurrently, the 1-bromo and 3-nitro substituents introduce electrophilic and electron-withdrawing effects, respectively, which can modulate the electronic properties of the aromatic system. This combination of functional groups makes 2-(Benzyloxy)-1-bromo-3-nitrobenzene a valuable building block for constructing more complex molecules, particularly in drug discovery and agrochemical research.

In recent years, there has been growing interest in leveraging such multifunctional intermediates to develop novel therapeutic agents. The nitro group, for instance, is well-known for its ability to serve as a handle for further chemical transformations, such as reduction to an amine or diazotization followed by coupling reactions. These transformations are pivotal in medicinal chemistry for generating pharmacophores with desired biological activities. Similarly, the bromo group can undergo cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl moieties into the molecule.

One of the most compelling aspects of 2-(Benzyloxy)-1-bromo-3-nitrobenzene is its potential application in the synthesis of bioactive molecules. Researchers have been exploring its utility in developing small-molecule inhibitors targeting various disease-related pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. The ability to fine-tune the electronic and steric properties of the molecule through strategic modifications allows chemists to optimize potency and selectivity.

The pharmaceutical industry has been particularly keen on exploring nitroaromatic compounds due to their broad spectrum of biological activities. The nitro group not only serves as a reactive handle but also contributes to lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, recent studies have highlighted the role of benzylic ethers in enhancing drug delivery systems, owing to their improved solubility and bioavailability. This has prompted investigations into incorporating benzyloxy groups into drug candidates to improve their pharmacokinetic profiles.

From a synthetic chemistry perspective, 2-(Benzyloxy)-1-bromo-3-nitrobenzene exemplifies the importance of having well-defined intermediates that can streamline complex synthetic routes. The compound’s architecture allows for multiple points of modification, enabling chemists to explore diverse chemical space efficiently. This flexibility is particularly valuable in high-throughput screening programs where rapid access to structurally varied compounds is essential for identifying lead candidates.

The use of computational methods has further accelerated the exploration of 2-(Benzyloxy)-1-bromo-3-nitrobenzene in drug discovery. Molecular modeling studies have been employed to predict how different substituents might influence binding affinity to biological targets. These predictions guide experimental efforts by highlighting which structural modifications are likely to enhance activity. Such interdisciplinary approaches are becoming increasingly common in modern pharmaceutical research, where computational tools complement traditional synthetic methodologies.

In material science, 2-(Benzyloxy)-1-bromo-3-nitrobenzene has also found applications beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune electron delocalization through strategic functionalization allows for the design of materials with specific optoelectronic characteristics. Additionally, researchers have been investigating its potential as a precursor for liquid crystals and other advanced materials that require precise control over molecular structure.

The environmental impact of chemical synthesis is another consideration that has driven innovation in handling intermediates like 2-(Benzyloxy)-1-bromo-3-nitrobenzene. Green chemistry principles emphasize minimizing waste and using sustainable methodologies. Advances in catalytic systems have enabled more efficient transformations, reducing the need for hazardous reagents or harsh conditions. Such developments not only improve safety but also lower costs associated with production processes.

Future research directions for 2-(Benzyloxy)-1-bromo-3-nitrobenzene may include exploring its role in developing next-generation therapeutics targeting emerging diseases or resistant pathogens. The adaptability of this compound makes it a promising candidate for generating novel scaffolds with improved pharmacological profiles. As our understanding of disease mechanisms evolves, so too will the need for innovative molecular tools like this one.

In conclusion,2-(Benzyloxy)-1-bromo-3-nitrobenzene (CAS No: 688363-79-3) stands out as a versatile intermediate with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, material science, and beyond. By leveraging advances in synthetic chemistry and computational biology,2-(Benzyloxy)-1-bromo-3-nitrobenzene continues to play a crucial role in advancing scientific discovery and technological innovation.

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Amadis Chemical Company Limited
(CAS:688363-79-3)2-(Benzyloxy)-1-bromo-3-nitrobenzene
A1047569
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Quantity:500g/1kg
Price ($):375.0/593.0
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